molecular formula C25H22N2O4S B3600667 2-{[1-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-{[1-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B3600667
M. Wt: 446.5 g/mol
InChI Key: IYPHZFWVXWFIBD-UHFFFAOYSA-N
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Description

2-{[1-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method involves the reaction of 1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline with a suitable isoindole precursor under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of 2-{[1-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[1-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE apart is its unique combination of the isoindole and tetrahydroquinoline moieties, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a promising candidate for drug development .

Properties

IUPAC Name

2-[[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S/c1-17-8-11-20(12-9-17)32(30,31)27-14-4-5-19-15-18(10-13-23(19)27)16-26-24(28)21-6-2-3-7-22(21)25(26)29/h2-3,6-13,15H,4-5,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPHZFWVXWFIBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[1-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 2
Reactant of Route 2
2-{[1-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 3
2-{[1-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 4
Reactant of Route 4
2-{[1-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 5
2-{[1-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 6
Reactant of Route 6
2-{[1-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

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